molecular formula C17H15NO3S B2533572 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid CAS No. 97132-10-0

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

Cat. No. B2533572
CAS RN: 97132-10-0
M. Wt: 313.37
InChI Key: OTVXCSSEGDVACV-UHFFFAOYSA-N
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Patent
US07531671B2

Procedure details

To a solution of compound 17 (8 gm, 24.5 mmol) in methanol (64 mL) and water (16 mL) at room temperature was added potassium carbonate (5.7 gm, 41.6 mmol) and the resulting reaction mixture was allowed to stir at reflux for 3 hours. The reaction mixture was poured onto 1N HCl and extracted with dichloromethane (3×100 mL). The combined dichloromethane extracts were filtered and the filterate dried over anhydrous sodium sulfate and concentrated in vacuo to provide 3.2 gm of 18 as a pale pink solid (7.8 gm, 41% yield).
Name
compound 17
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
41%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:24])[CH2:5][S:6][CH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]1[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C.C(=O)([O-])[O-].[K+].[K+].Cl>CO.O>[CH2:17]([N:8]1[C:9](=[O:16])[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]1[S:6][CH2:5][C:4]([OH:24])=[O:3])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
compound 17
Quantity
8 g
Type
reactant
Smiles
C(C)OC(CSC1N(C(C2=CC=CC=C12)=O)CC1=CC=CC=C1)=O
Name
Quantity
5.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
64 mL
Type
solvent
Smiles
CO
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
FILTRATION
Type
FILTRATION
Details
The combined dichloromethane extracts were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filterate dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1=O)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.